N-(2-hydroxy-3-methoxy-2-methylpropyl)cinnamamide
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Overview
Description
N-(2-hydroxy-3-methoxy-2-methylpropyl)cinnamamide is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and various applications. This compound is characterized by its unique structure, which includes a cinnamamide backbone with a substituted hydroxy, methoxy, and methylpropyl group.
Mechanism of Action
Target of Action
N-(2-hydroxy-3-methoxy-2-methylpropyl)cinnamamide, also known as HMC, is a compound that has gained significant attention in the field of scientific research
Mode of Action
. This suggests that they may interact with targets involved in inflammation and pain signaling pathways.
Biochemical Pathways
. This suggests that they may affect multiple biochemical pathways related to these processes.
Biochemical Analysis
Biochemical Properties
The biochemical properties of N-(2-hydroxy-3-methoxy-2-methylpropyl)cinnamamide are not fully understood yet. It is known that cinnamic acid derivatives, to which this compound belongs, have been evaluated as pharmacologically active compounds . They have been incorporated in several synthetic compounds with therapeutic potentials including neuroprotective, anti-microbial, anti-tyrosinase, and anti-inflammatory properties .
Cellular Effects
The cellular effects of this compound are currently under investigation. Preliminary studies suggest that it may have significant antimicrobial activity, with all tested compounds active on Staphylococcus and Enterococcus species .
Molecular Mechanism
The exact molecular mechanism of action of this compound is not yet fully understood. It is known that cinnamic acid derivatives can interact with various biomolecules, potentially influencing enzyme activity and gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for N-(2-hydroxy-3-methoxy-2-methylpropyl)cinnamamide would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxy-3-methoxy-2-methylpropyl)cinnamamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding carbonyl compounds.
Reduction: The amide bond can be reduced to form amines.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of the amide bond would produce an amine.
Scientific Research Applications
N-(2-hydroxy-3-methoxy-2-methylpropyl)cinnamamide has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(2-hydroxy-3-methoxy-2-methylpropyl)cinnamamide include other cinnamamide derivatives and cinnamates, which share the cinnamoyl nucleus but differ in their substituents.
Uniqueness
What sets this compound apart is its specific substitution pattern, which imparts unique chemical and biological properties. This makes it a valuable compound for studying various biological processes and developing new therapeutic agents .
Properties
IUPAC Name |
(E)-N-(2-hydroxy-3-methoxy-2-methylpropyl)-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-14(17,11-18-2)10-15-13(16)9-8-12-6-4-3-5-7-12/h3-9,17H,10-11H2,1-2H3,(H,15,16)/b9-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFBPDDQMEGTVQT-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C=CC1=CC=CC=C1)(COC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CNC(=O)/C=C/C1=CC=CC=C1)(COC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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